Lanicemine Lanicemine Lanicemine has been used in trials studying the treatment and basic science of Depression, Major Depressive Disorder, and Treatment Resistant Major Depressive Disorder.
Brand Name: Vulcanchem
CAS No.: 153322-05-5
VCID: VC0532429
InChI: InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1
SMILES: C1=CC=C(C=C1)C(CC2=CC=CC=N2)N
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

Lanicemine

CAS No.: 153322-05-5

Cat. No.: VC0532429

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lanicemine - 153322-05-5

Specification

CAS No. 153322-05-5
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name (1S)-1-phenyl-2-pyridin-2-ylethanamine
Standard InChI InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1
Standard InChI Key FWUQWDCOOWEXRY-ZDUSSCGKSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N
SMILES C1=CC=C(C=C1)C(CC2=CC=CC=N2)N
Canonical SMILES C1=CC=C(C=C1)C(CC2=CC=CC=N2)N
Appearance Liquid

Introduction

Chemical and Pharmacological Profile of Lanicemine

Structural Characteristics

Lanicemine is a small molecule with the chemical formula C13H14N2\text{C}_{13}\text{H}_{14}\text{N}_2 and a molar mass of 198.269 g/mol . Its structure features a low-trapping binding mechanism at the NMDA receptor, allowing rapid dissociation from the channel pore compared to high-trapping antagonists like ketamine . This property is critical for minimizing psychotomimetic side effects, a common limitation of other NMDA-targeting drugs .

Pharmacokinetics

Population pharmacokinetic modeling of lanicemine, derived from four clinical trials involving 191 healthy subjects and patients with major depressive disorder (MDD), revealed a two-compartment distribution model . Key parameters include:

ParameterValue (90% CI)Covariates Influencing Variability
Systemic clearance (CL)9.43 L/h (9.12–9.77)Lean body mass
Central volume (V1)106 L (93.7–115)Body surface area
Peripheral volume (V2)47.3 L (39.6–56.6)Not applicable
Intercompartmental CL (Q)75.7 L/h (51.8–127)Not applicable

Lean body mass and body surface area were identified as significant covariates affecting clearance and central volume, respectively . The compound’s half-life and protein binding data remain unspecified in available literature.

Mechanism of Action: NMDA Receptor Modulation

Selective NMDA Receptor Antagonism

Lanicemine binds to the NMDA receptor’s ion channel with a KiK_i of 0.5–3 µM, preferentially targeting NR2A and NR2B subunits . Unlike ketamine, which exhibits off-target effects at opioid, sigma, and muscarinic receptors, lanicemine demonstrates high selectivity for NMDA receptors . Its low-trapping kinetics reduce the risk of prolonged channel blockade, which is theorized to underlie its improved tolerability profile .

Neurophysiological Effects

In both animal and human studies, lanicemine increased gamma-band (30–100 Hz) oscillatory activity in the prefrontal cortex, a biomarker of NMDA receptor engagement . This effect, observed at doses of 75–150 mg, correlates with acute reductions in depressive symptoms and hyperarousal in PTSD . Notably, lanicemine-induced gamma oscillations are decoupled from motor activity, unlike ketamine, which increases gamma power alongside psychomotor stimulation .

Clinical Efficacy in Major Depressive Disorder

Subgroup Analyses and Biomarker-Driven Response

In a subset of patients with severe suicidal ideation, lanicemine 100 mg showed a non-significant trend toward symptom reduction (Cohen’s d=0.3d = 0.3) . Concurrent EEG measures revealed that lanicemine responders exhibited greater baseline gamma power abnormalities, suggesting a biomarker-defined population may benefit .

Applications Beyond Depression: PTSD and Hyperarousal

Proof-of-Mechanism in PTSD

A Phase 1b trial (N=24N = 24) tested lanicemine 100 mg in PTSD patients with elevated anxiety-potentiated startle (APS) . Results included:

  • Single Infusion: 90% posterior probability of APS reduction (standardized effect size > 0.4) .

  • Cumulative Effect: Habituation obscured differences after three infusions, but CAPS-5 hyperarousal scores improved (d=0.75d = 0.75) .

Gamma-band EEG confirmed target engagement, supporting NMDAR modulation as a viable strategy for PTSD-related hyperarousal .

Adverse EventLanicemine IncidenceKetamine Incidence
Dissociation0%40–60%
Hallucinations0%25–50%
Hypertension5–10%15–30%
Nausea10–15%20–35%

Data pooled from trials in MDD and PTSD populations . No serious adverse events were reported in lanicemine cohorts, supporting its use in outpatient settings .

Comparative Analysis with Ketamine

Pharmacodynamic Divergence

While both drugs block NMDA receptors, ketamine’s high-trapping action and affinity for non-NMDA targets (e.g., opioid receptors) contribute to its dissociative effects . Lanicemine’s selective, low-trapping mechanism avoids these issues, making it preferable for chronic administration .

Efficacy Trade-Offs

Ketamine demonstrates rapid, robust antidepressant effects (response rates: 50–70% within 24 hours) but requires monitoring for abuse potential and cognitive side effects . Lanicemine, while safer, showed inconsistent efficacy, underscoring the challenge of balancing tolerability and potency .

Development Challenges and Future Directions

Revived Interest in Precision Psychiatry

Recent studies propose gamma-band EEG or APS as enrichment biomarkers for future trials . A 2025 reanalysis of phase II data identified a subgroup with glutamatergic dysregulation showing significant lanicemine response (p=0.02p = 0.02) .

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